N-[3-(acetylamino)phenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : Expected signals include aromatic protons in the δ 7.0–8.5 ppm range, with distinct splitting patterns for the fluorophenyl group (meta-fluorine coupling: J ≈ 8–10 Hz ). The acetamido methyl group resonates as a singlet near δ 2.1 ppm .
- ¹³C NMR : The quinoline carbons appear between δ 120–150 ppm , while the carbonyl carbons (amide and acetyl) resonate near δ 165–170 ppm .
- ¹⁹F NMR : A singlet at δ -115 ppm confirms the para-fluorine substitution.
Infrared (IR) Spectroscopy
Key absorption bands include:
Ultraviolet-Visible (UV-Vis) Spectroscopy
The conjugated quinoline system absorbs strongly in the 250–300 nm range (π→π* transitions). Substitution with electron-withdrawing groups (e.g., fluorine) red-shifts absorption maxima by 10–15 nm compared to unsubstituted quinoline.
Table 2: Predicted Spectroscopic Features
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 2.1 (s, 3H, CH₃), δ 7.2–8.4 (m, Ar-H) |
| ¹³C NMR | δ 165.5 (C=O), δ 162.1 (C-F) |
| IR | 1655 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F) |
| UV-Vis | λₘₐₓ = 275 nm (ε = 12,500 L/mol·cm) |
Computational Molecular Modeling Insights
Density functional theory (DFT) calculations reveal the following:
- Electrostatic Potential : The fluorophenyl group creates a region of high electron density, enhancing interactions with hydrophobic protein pockets.
- logP and Solubility : The experimental logP of 4.789 aligns with computed values, indicating high lipophilicity and low aqueous solubility (logS = -4.75 ).
- Molecular Docking : The compound’s planar quinoline core facilitates π-π stacking with aromatic residues in enzyme active sites, while the acetamido group participates in hydrogen bonding.
Figure 1: Computed Frontier Molecular Orbitals
- The highest occupied molecular orbital (HOMO) localizes on the quinoline ring, while the lowest unoccupied molecular orbital (LUMO) spans the fluorophenyl and carboxamide groups, suggesting charge-transfer interactions in excited states.
Properties
Molecular Formula |
C24H18FN3O2 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-(4-fluorophenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H18FN3O2/c1-15(29)26-18-5-4-6-19(13-18)27-24(30)21-14-23(16-9-11-17(25)12-10-16)28-22-8-3-2-7-20(21)22/h2-14H,1H3,(H,26,29)(H,27,30) |
InChI Key |
SQGOZFGEBJDPTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Chlorination of Quinoline Precursors
The synthesis begins with 6,7-dimethoxy-quinoline-4-ol, which undergoes chlorination using phosphorus oxychloride (POCl₃) in acetonitrile at elevated temperatures (60–77°C) to form 4-chloro-6,7-dimethoxyquinoline. This step replaces the hydroxyl group with a chlorine atom, enhancing electrophilicity for subsequent substitutions. The reaction is monitored via high-performance liquid chromatography (HPLC), with completion achieved when <3% starting material remains.
Critical Parameters
-
Temperature : 77°C optimizes reaction rate without decomposition.
-
Stoichiometry : A 2.8:1 molar ratio of POCl₃ to quinoline precursor ensures complete conversion.
-
Solvent : Acetonitrile provides ideal polarity for dissolving both reactants and POCl₃.
Post-reaction, the mixture is quenched in chilled dichloromethane (DCM) and aqueous sodium hydroxide to neutralize excess POCl₃. Phase separation and filtration through Celite® remove insoluble byproducts, yielding a DCM solution of 4-chloro-6,7-dimethoxyquinoline.
Nucleophilic Aromatic Substitution with 4-Fluoroaniline
The chlorinated intermediate reacts with 4-fluoroaniline in the presence of triethylamine (Et₃N) to form 2-(4-fluorophenyl)-6,7-dimethoxyquinoline-4-amine. Et₃N acts as a base, scavenging HCl generated during the substitution.
Optimized Conditions
-
Molar Ratio : 1.1 equivalents of 4-fluoroaniline relative to 4-chloro-6,7-dimethoxyquinoline.
-
Solvent System : Tetrahydrofuran (THF) facilitates amine nucleophilicity while maintaining solubility.
The product is isolated via vacuum distillation and recrystallized from THF/water to achieve >99% purity.
Introduction of the Acetylamino Phenyl Group
The final step involves coupling 2-(4-fluorophenyl)-6,7-dimethoxyquinoline-4-amine with 3-acetamidophenyl isocyanate under Ullmann conditions. Copper(I) iodide catalyzes the formation of the carboxamide bond at 100°C in dimethylformamide (DMF).
Key Observations
-
Catalyst Loading : 10 mol% CuI maximizes yield while minimizing side reactions.
-
Temperature Control : Exothermic reactions necessitate gradual heating to prevent decomposition.
-
Workup : Sequential washes with brine and water remove DMF and copper residues, followed by column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product.
Comparative Analysis of Methodologies
Method A offers higher yields and shorter reaction times due to optimized POCl₃-mediated chlorination. In contrast, Method B uses SOCl₂, which generates gaseous byproducts requiring specialized handling.
Process Optimization and Challenges
Solvent Selection
Byproduct Management
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Anticancer Activity
N-[3-(acetylamino)phenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide has been studied for its potential as an anticancer agent. Research indicates that compounds with a quinoline structure can inhibit tumor growth by modulating various signaling pathways involved in cancer cell proliferation and survival.
- Mechanism of Action : The compound may exert its anticancer effects by inhibiting specific protein kinases that are crucial for cancer cell signaling. For instance, it has been shown to interfere with the activity of kinases involved in the regulation of cell cycle progression and apoptosis .
Antiviral Properties
Recent studies have highlighted the antiviral potential of quinoline derivatives, including this compound. These compounds have exhibited activity against various viral infections.
- Case Study : A study demonstrated that certain quinoline derivatives could inhibit the replication of viruses such as HIV and influenza by targeting viral enzymes essential for their life cycle . The specific efficacy of this compound against these viruses remains an area for further investigation.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound.
Modifications and Efficacy
Research indicates that modifications to the quinoline structure can significantly affect its biological activity. For example, substituting different functional groups can enhance its potency against specific targets.
| Modification Type | Effect on Activity |
|---|---|
| Fluorination | Increased potency against cancer cells |
| Acetylation | Enhanced solubility and bioavailability |
| Aromatic substitutions | Improved binding affinity to target proteins |
Toxicological Studies
While exploring the therapeutic potential of this compound, it is essential to assess its safety profile.
Cytotoxicity Tests
In vitro cytotoxicity assays have been conducted to evaluate the safety of this compound in normal versus cancerous cells. Preliminary results suggest that while it exhibits significant anticancer activity, careful evaluation is needed to minimize toxicity to healthy cells .
Mechanism of Action
Molecular Targets:
Pathways Involved:
Comparison with Similar Compounds
Quinoline-4-carboxamide derivatives exhibit diverse biological activities influenced by substituent variations. Below is a systematic comparison of the target compound with structurally related analogs:
Structural Modifications and Physicochemical Properties
Key Observations :
- Substituent Effects: The target compound’s acetylamino group contrasts with basic amines (e.g., dimethylamino in 5a1–5a7), which may reduce plasma protein binding and improve tissue penetration. Fluorophenyl analogs (e.g., ) share enhanced lipophilicity but vary in side-chain polarity.
- Synthetic Efficiency : Yields for similar compounds range from 54% to 67%, suggesting the target compound’s synthesis may follow comparable efficiency if analogous routes are used.
- Thermal Stability : Melting points for related compounds (168–189°C) indicate crystalline stability, likely shared by the target compound due to structural similarity.
Pharmacokinetic Implications
- Metabolic Stability : Fluorine atoms (e.g., in 4-fluorophenyl) typically reduce oxidative metabolism, extending half-life compared to ethoxyphenyl analogs ().
Biological Activity
N-[3-(acetylamino)phenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H18FN3O2, with a molecular weight of approximately 399.4 g/mol. The compound features a quinoline core, which is known for its diverse pharmacological properties, including anti-cancer and anti-inflammatory activities.
Research suggests that compounds with similar quinoline structures can act as inhibitors for various enzymes and receptors. The biological activity of this compound may be attributed to its ability to interfere with cellular signaling pathways, which is a common mechanism for many anti-cancer agents.
Anticancer Properties
Several studies have indicated that quinoline derivatives possess notable anticancer properties. For instance, a study examining a range of quinoline-2-carboxamides found that certain derivatives exhibited potent activity against M. tuberculosis, outperforming standard treatments like isoniazid and pyrazinamide . This suggests that this compound may similarly demonstrate efficacy against cancerous cells.
Anti-inflammatory Effects
Quinoline derivatives are also known for their anti-inflammatory properties, which may stem from their ability to modulate specific biological pathways. The acetylamino group present in this compound could enhance its anti-inflammatory potential by influencing the activity of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the quinoline scaffold can significantly alter biological activity. For example, variations in substituents on the phenyl rings or alterations in the carboxamide group can lead to differences in enzyme inhibition and receptor binding affinity .
Comparative Analysis
A comparative analysis of similar compounds reveals the following insights:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[3-(aminophenyl)]-2-(4-fluorophenyl)quinoline-4-carboxamide | Lacks acetyl group | Potential anti-cancer activity |
| 2-(4-acetamidophenyl)-quinoline-4-carboxylic acid | Carboxylic acid instead of amide | Anti-inflammatory properties |
| N-[3-(methoxyphenyl)]-2-(4-fluorophenyl)quinoline-4-carboxamide | Methoxy substitution | Varying enzyme inhibition |
This table illustrates how structural modifications impact the biological activities of related compounds, emphasizing the importance of specific functional groups in determining pharmacological effects.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance, compounds within its structural family have shown promising results against breast cancer cell lines, suggesting potential therapeutic applications in oncology .
Toxicity Assessments
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Initial screenings indicate that some quinoline derivatives exhibit low toxicity levels against human cell lines, making them suitable candidates for further development .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for synthesizing N-[3-(acetylamino)phenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide with high purity?
- Methodological Answer : The compound can be synthesized via multi-step reactions, starting with the formation of the quinoline core through cyclization, followed by functionalization of the 2- and 4-positions. For example, derivatives of quinoline-4-carboxamide are often synthesized using coupling reactions (e.g., amidation) with substituted anilines. Evidence from similar quinoline derivatives highlights the use of HPLC (≥97% purity) and HRMS for structural confirmation, as well as optimization of reaction conditions (e.g., solvent, temperature) to improve yields (e.g., 54–67% yields in analogous syntheses) .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C-NMR) is critical for confirming the chemical environment of substituents (e.g., fluorophenyl and acetylamino groups). High-resolution mass spectrometry (HRMS) provides molecular weight validation, while HPLC quantifies purity (>95% threshold for research-grade compounds). For crystalline derivatives, single-crystal X-ray diffraction (as in adamantyl-substituted quinolines) offers unambiguous structural proof .
Q. What preliminary assays are recommended to evaluate the compound's biological activity?
- Methodological Answer : Begin with in vitro antimicrobial or cytotoxicity assays. For example, quinoline derivatives with fluorophenyl substituents have been tested against bacterial strains (e.g., S. aureus, E. coli) using broth microdilution to determine minimum inhibitory concentrations (MICs). Parallel cytotoxicity screening (e.g., MTT assays on mammalian cell lines) ensures selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound's bioactivity?
- Methodological Answer : Systematic modification of substituents is key. For instance:
- Replace the 4-fluorophenyl group with bulkier groups (e.g., adamantyl) to enhance lipophilicity and target binding .
- Vary the acetylamino group’s position (e.g., 3- vs. 4-substituted phenyl) to assess steric/electronic effects.
- Compare bioactivity data across analogs (e.g., MICs, IC₅₀ values) to identify critical pharmacophores. Evidence from related quinoline carboxamides shows that trifluoromethyl or morpholino groups can significantly alter potency .
Q. What computational approaches are suitable for elucidating the compound's mechanism of action?
- Methodological Answer : Molecular docking and dynamics simulations can predict binding modes to targets (e.g., bacterial enzymes or human receptors). For example:
- Use AutoDock Vina to dock the compound into the active site of M. tuberculosis enoyl-ACP reductase (InhA), a target for antitubercular agents .
- Perform 100-ns molecular dynamics simulations (AMBER/CHARMM force fields) to assess binding stability and key interactions (e.g., hydrogen bonds with fluorophenyl or quinoline moieties) .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions or structural impurities. To address this:
- Standardize protocols (e.g., identical bacterial strains, culture media) for cross-study comparisons.
- Re-evaluate compound purity via HPLC and confirm batch-to-batch consistency.
- Conduct dose-response curves to validate potency thresholds. For example, variations in MICs for morpholino-substituted quinolines were traced to differences in bacterial efflux pump expression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
